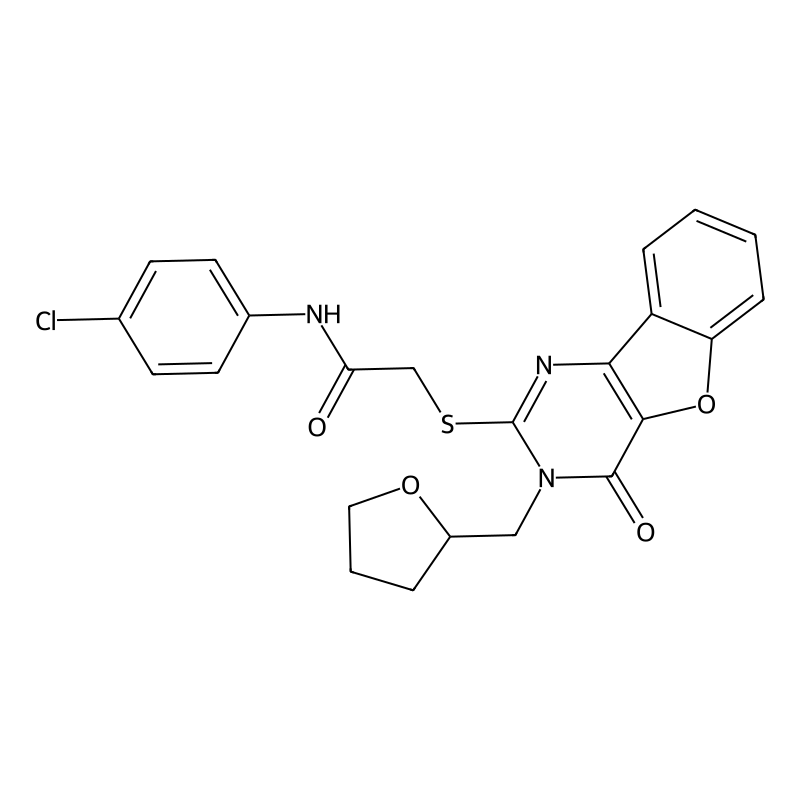

N-(4-chlorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biomedical Applications

Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

Disease Diagnosis and Theranostics

Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .

Detection of Ions, Organic Small Molecules, and Biomacromolecules

Impressive progresses have been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .

Detection of Protein Aggregation

Fluorescent probes can be used to detect fibrillar aggregates of proteins that are a hallmark of diseases like Parkinson’s disease .

Selective Amyloid Binding

Some fluorescent probes show selective binding to certain protein fibrils relative to soluble proteins in cell lysates and amyloid fibrils of other proteins .

Diagnostic Potential

Certain fluorescent probes have demonstrated the diagnostic potential in selectively detecting protein fibrils amplified from patient samples .

High-Performance Polymeric Membranes

The compound could potentially be used in the development of high-performance polymeric membranes for sustainability applications . These membranes can have wide applications in desalination, wastewater treatment, and energy conversion and storage .

Macrophage Research

The compound could potentially be used in macrophage research. For example, it could be used in the development of assays with ready-to-use, ethically sourced, serum-free-cultured, primary human M2a macrophages .

Field Radiography

The compound could potentially be used in field radiography, which is a non-destructive testing method that uses ionizing radiation to inspect materials and components with the objective of locating and quantifying defects and degradation in material properties that would lead to the failure of engineering structures .

N-(4-chlorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound notable for its intricate structure and diverse functional groups. This compound features a 4-chlorophenyl group, a sulfanyl linkage, and a tricyclic core that includes an oxolan ring and diazatricyclo framework. The unique arrangement of these elements makes it an interesting subject for research in medicinal chemistry and organic synthesis.

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert carbonyl groups into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups, allowing for modifications that enhance biological activity or alter chemical properties.

Research indicates that N-(4-chlorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide may exhibit several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antiviral Activity: Investigated for its ability to inhibit viral replication in certain models.

- Anticancer Potential: The compound has been explored for its ability to induce apoptosis in cancer cells, possibly through modulation of specific signaling pathways.

The synthesis of N-(4-chlorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves several steps:

- Formation of the Tricyclic Core: The initial step typically involves constructing the tricyclic framework through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: Subsequent reactions introduce the oxolan ring and the chlorophenyl group via nucleophilic substitution or addition reactions.

- Final Coupling Reaction: The final step involves coupling the sulfanyl moiety with the acetamide group to yield the target compound.

The compound has potential applications across various fields:

- Pharmaceutical Development: It is being researched as a lead compound for developing new drugs targeting infections and cancer.

- Chemical Synthesis: Serves as a valuable building block in organic synthesis for creating more complex molecules.

- Material Science: Explored for use in developing specialty materials with unique chemical properties.

Studies on the interactions of N-(4-chlorophenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide have shown:

- Enzyme Binding: The compound may bind to specific enzymes involved in metabolic processes, potentially inhibiting their activity.

- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

- Gene Expression Alteration: There is evidence suggesting that it can modulate gene expression profiles associated with disease states.

Similar Compounds

N-(4-chlorophenyl)-2-(sulfanyl)acetamide can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1 | N-(4-methylphenyl)-2-thioacetamide | Antimicrobial properties |

| 2 | N-(phenyl)-3-sulfanylpyridine | Anticancer activity |

| 3 | N-(benzothiazolyl)-acetamide | Antiviral properties |

These comparisons highlight the uniqueness of N-(4-chlorophenyl)-2-{6-oxo... in terms of its specific structural features and potential biological activities that may not be present in other similar compounds.